4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol
Brand Name: Vulcanchem
CAS No.: 457634-20-7
VCID: VC0023574
InChI: InChI=1S/C12H16O4/c1-8-7-9(5-6-10(8)13)15-11(14)16-12(2,3)4/h5-7,13H,1-4H3
SMILES: CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O
Molecular Formula: C12H16O4
Molecular Weight: 224.256

4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol

CAS No.: 457634-20-7

Cat. No.: VC0023574

Molecular Formula: C12H16O4

Molecular Weight: 224.256

* For research use only. Not for human or veterinary use.

4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol - 457634-20-7

Specification

CAS No. 457634-20-7
Molecular Formula C12H16O4
Molecular Weight 224.256
IUPAC Name tert-butyl (4-hydroxy-3-methylphenyl) carbonate
Standard InChI InChI=1S/C12H16O4/c1-8-7-9(5-6-10(8)13)15-11(14)16-12(2,3)4/h5-7,13H,1-4H3
Standard InChI Key DMXZOCUVVOPORJ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol is identified by the CAS registry number 457634-20-7 and possesses the molecular formula C₁₂H₁₆O₄ . This compound has a molecular weight of 224.25 g/mol and features a phenolic structure with a tert-butoxycarbonyl protecting group . The compound's IUPAC name is tert-butyl (4-hydroxy-3-methylphenyl) carbonate, which describes its structural composition accurately .

Table 1: Chemical Identity

ParameterInformation
Common Name4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol
IUPAC Nametert-butyl (4-hydroxy-3-methylphenyl) carbonate
CAS Number457634-20-7
Molecular FormulaC₁₂H₁₆O₄
Molecular Weight224.25 g/mol
Product FormatNeat

Physical Properties

The compound exhibits specific physical characteristics that define its behavior in various chemical environments. According to available data, 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol has a density of 1.134 g/cm³ and a high boiling point of 336.004°C at standard pressure (760 mmHg) . These properties indicate the compound's stability at room temperature and its relatively low volatility. The flash point of 124.209°C suggests caution is required when handling the compound at elevated temperatures .

Table 2: Physical Properties

PropertyValue
Density1.134 g/cm³
Boiling Point336.004°C at 760 mmHg
Flash Point124.209°C
Index of Refraction1.518
LogP3.01450
Polar Surface Area (PSA)55.76000
Exact Mass224.10500

Structural Identifiers

For structural elucidation and database referencing, 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol can be represented by several chemical identifiers. The SMILES notation for this compound is Cc1cc(OC(=O)OC(C)(C)C)ccc1O, which provides a linear string representation of its molecular structure . The more comprehensive InChI representation is InChI=1S/C12H16O4/c1-8-7-9(5-6-10(8)13)15-11(14)16-12(2,3)4/h5-7,13H,1-4H3, detailing the atomic connectivity and hydrogen positioning .

Table 3: Structural Identifiers

IdentifierString
SMILESCc1cc(OC(=O)OC(C)(C)C)ccc1O
InChIInChI=1S/C12H16O4/c1-8-7-9(5-6-10(8)13)15-11(14)16-12(2,3)4/h5-7,13H,1-4H3
InChIKeyDMXZOCUVVOPORJ-UHFFFAOYSA-N
PubChem Compound ID29975136

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol typically involves the reaction of 2-methylphenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Common bases employed in this reaction include triethylamine or pyridine, which facilitate the deprotonation of the phenolic hydroxyl group and subsequent reaction with the electrophilic carbonyl carbon of Boc₂O. This reaction selectively protects one of the hydroxyl groups while leaving the other intact, creating a molecule with differentiated reactivity at these positions.

The synthesis generally follows this reaction pathway:

  • Base-mediated deprotonation of a phenolic hydroxyl group

  • Nucleophilic attack on the carbonyl carbon of Boc₂O

  • Elimination of tert-butoxide as a leaving group

  • Formation of the carbonate linkage at the para position

Reaction Conditions

Optimal reaction conditions for the synthesis typically include:

  • Dry, inert atmosphere (typically nitrogen)

  • Moderate temperatures (often room temperature)

  • Anhydrous conditions to prevent hydrolysis of Boc₂O

  • Careful control of stoichiometry to achieve selective protection

The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) techniques. Purification of the final product often involves column chromatography or recrystallization methods.

Applications and Uses in Organic Chemistry

Protecting Group Chemistry

The primary application of 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol lies in its role as an intermediate in organic synthesis where selective protection of hydroxyl groups is required. The tert-butoxycarbonyl (Boc) group serves as a protecting group for phenolic hydroxyls, which are crucial functionalities in various chemical reactions. The Boc group is particularly valuable because it can be installed under mild conditions and subsequently removed selectively without affecting other functional groups in complex molecules.

Advantages as a Protected Intermediate

Several features make this compound advantageous in synthetic pathways:

  • The Boc group's stability under basic conditions and to many nucleophiles

  • Selective deprotection under acidic conditions (typically using trifluoroacetic acid)

  • Compatibility with various reaction conditions in multi-step syntheses

  • The remaining free hydroxyl group allows for further functionalization

ParameterCondition
Storage Temperature+4°C
Shipping TemperatureRoom Temperature
Country of OriginCANADA
Special PrecautionsHandle with appropriate PPE, avoid heat

Structure-Activity Relationships and Research Significance

Structural Features of Interest

The 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol molecule contains several key structural features that contribute to its chemical behavior and utility:

  • A phenolic hydroxyl group (-OH) at the 1-position, providing potential for hydrogen bonding and further functionalization

  • A methyl group at the 2-position, offering steric effects and potential for further derivatization

  • A tert-butoxycarbonyl group at the 4-position, serving as a protecting group with characteristic reactivity

  • An aromatic ring system that provides rigidity and specific electronic properties

These structural elements combine to create a molecule with selective reactivity patterns valuable in organic synthesis.

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